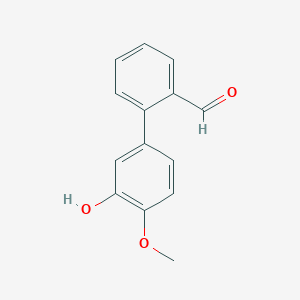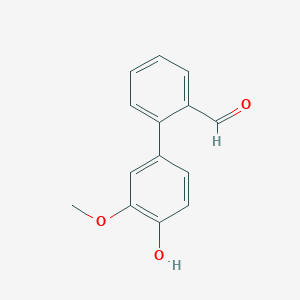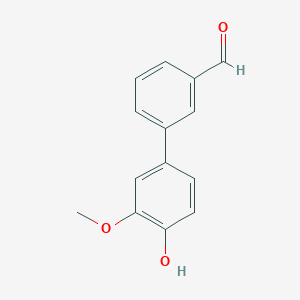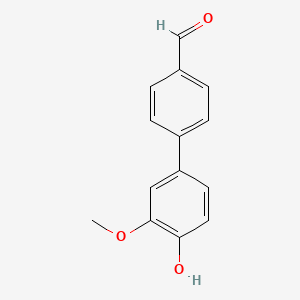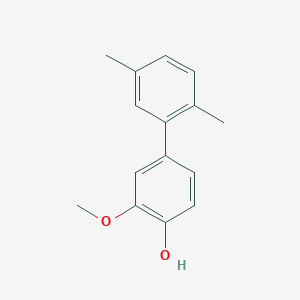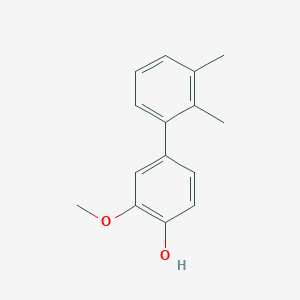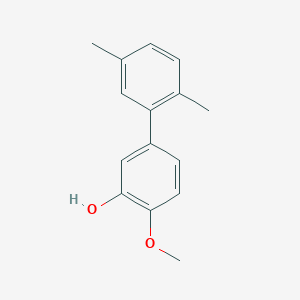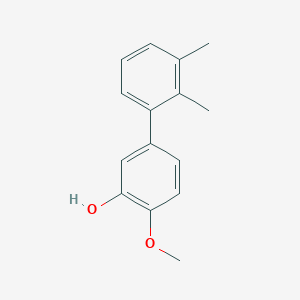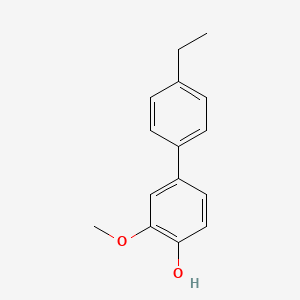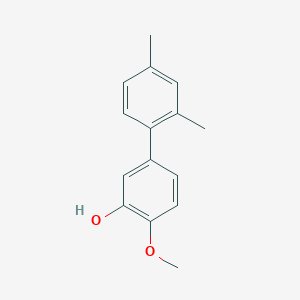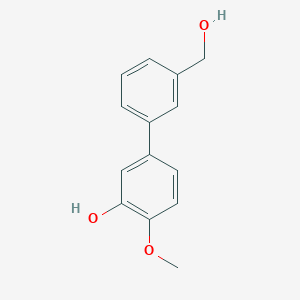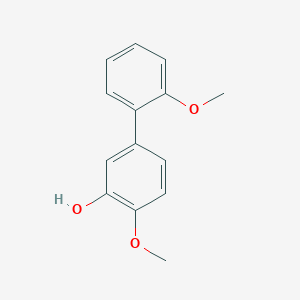
5-(3,5-Dimethylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% (5-DMP-2MP 95%) is a phenolic compound widely used in scientific research. It has a wide range of applications in biochemical and physiological studies, and is used in lab experiments due to its advantageous properties.
Mecanismo De Acción
5-DMP-2MP 95% acts as a competitive inhibitor of enzymes. It binds to the active site of an enzyme, preventing the substrate from binding and inhibiting the enzyme’s activity. It also acts as a modulator of cell signaling pathways, as it can interact with receptors and other proteins involved in the pathway, resulting in changes in the activity of the pathway.
Biochemical and Physiological Effects
5-DMP-2MP 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, resulting in increased drug bioavailability. It has also been shown to modulate cell signaling pathways, resulting in changes in cell growth and differentiation. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-DMP-2MP 95% in lab experiments are its availability, low cost, and ease of synthesis. It is also highly soluble in water, which makes it easy to work with. The main limitation of using 5-DMP-2MP 95% in lab experiments is that it is not very stable and can degrade over time.
Direcciones Futuras
There are many potential future directions for 5-DMP-2MP 95%. One potential direction is to explore its use in drug discovery and development, as it can be used to identify potential drug targets and to assess the effectiveness of new drugs. Another potential direction is to investigate its effects on other cell signaling pathways and its potential therapeutic applications. Additionally, further research could be conducted to investigate its potential as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to explore new synthesis methods to improve the stability of 5-DMP-2MP 95%.
Métodos De Síntesis
5-DMP-2MP 95% is synthesized using a two-step process. In the first step, a reaction is carried out between 3,5-dimethylphenol and 2-methoxybenzaldehyde in the presence of a catalyst, such as hydrochloric acid, to form a phenol product. In the second step, the phenol product is reacted with a sodium hydroxide solution to form 5-DMP-2MP 95%.
Aplicaciones Científicas De Investigación
5-DMP-2MP 95% is used in scientific research for its wide range of applications. It is used in biochemical and physiological studies, such as in the study of enzyme kinetics, cell signaling pathways, and drug metabolism. It is also used in drug discovery and development, as it can be used to identify potential drug targets and to assess the effectiveness of new drugs.
Propiedades
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-6-11(2)8-13(7-10)12-4-5-15(17-3)14(16)9-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEMBTOZWPREMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685459 |
Source


|
| Record name | 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-2-methoxyphenol | |
CAS RN |
1261988-54-8 |
Source


|
| Record name | 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


